molecular formula C20H27NO6S B123865 Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate CAS No. 145568-18-9

Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate

Cat. No. B123865
M. Wt: 409.5 g/mol
InChI Key: QYQQHGIMEABPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate, also known as EETPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate may exert its anticancer and antibacterial effects through the inhibition of specific enzymes and proteins involved in cell growth and division.

Biochemical And Physiological Effects

Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. However, further research is needed to fully understand the biochemical and physiological effects of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate for lab experiments is its high yield and purity, making it a reliable and consistent compound for research purposes. However, one of the main limitations is the lack of understanding of its mechanism of action, making it difficult to optimize its use in various research applications.

Future Directions

There are several future directions for the research and development of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate. One potential direction is to investigate its potential use as a drug candidate for the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various research applications. Overall, Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has shown promising results in various scientific research applications and has the potential to be a valuable compound for future research and development.

Synthesis Methods

Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can be synthesized through a multi-step process involving the reaction of ethyl 2-oxo-4-phenylbutyrate, cyclopropylmethyl magnesium bromide, and 4-methylsulfinylphenyl lithium. The resulting product is then treated with pyrrolidine-1-carboxylic acid to yield Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate in high yield and purity.

Scientific Research Applications

Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has shown promising results in various scientific research applications. One of the most significant applications is its use as a potential drug candidate for the treatment of cancer. Studies have shown that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In addition, Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has also been investigated for its potential use as an antibacterial agent. Studies have shown that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

properties

CAS RN

145568-18-9

Product Name

Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate

Molecular Formula

C20H27NO6S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl (2R,3R)-3-ethoxycarbonyloxy-2-[1-[(R)-(4-methylphenyl)sulfinyl]cyclopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H27NO6S/c1-4-25-18(22)21-13-10-16(27-19(23)26-5-2)17(21)20(11-12-20)28(24)15-8-6-14(3)7-9-15/h6-9,16-17H,4-5,10-13H2,1-3H3/t16-,17-,28-/m1/s1

InChI Key

QYQQHGIMEABPGX-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)N1CC[C@H]([C@@H]1C2(CC2)[S@](=O)C3=CC=C(C=C3)C)OC(=O)OCC

SMILES

CCOC(=O)N1CCC(C1C2(CC2)S(=O)C3=CC=C(C=C3)C)OC(=O)OCC

Canonical SMILES

CCOC(=O)N1CCC(C1C2(CC2)S(=O)C3=CC=C(C=C3)C)OC(=O)OCC

synonyms

ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate
ethyl ECOTSPEC

Origin of Product

United States

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